molecular formula C12H20N2 B13789047 N,N-Dimethyl-N'-phenyl-1,2-butanediamine CAS No. 713-83-7

N,N-Dimethyl-N'-phenyl-1,2-butanediamine

Cat. No.: B13789047
CAS No.: 713-83-7
M. Wt: 192.30 g/mol
InChI Key: OTAYHFSMXRHJLB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-phenyl-1,2-butanediamine (CAS 713-83-7) is a substituted diamine featuring a four-carbon chain (butanediamine backbone) with a dimethylamine group at one nitrogen and a phenyl group at the other. Its molecular formula is C₁₂H₂₀N₂, with a molecular weight of 192.30 g/mol (approximated from analogous structures in and ). This compound is structurally characterized by:

  • N,N-Dimethyl substitution, enhancing steric bulk and influencing solubility.

Applications likely include use as ligands in coordination chemistry or intermediates in pharmaceuticals, though explicit data is absent in the evidence.

Properties

CAS No.

713-83-7

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-N,1-N-dimethyl-2-N-phenylbutane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-4-11(10-14(2)3)13-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3

InChI Key

OTAYHFSMXRHJLB-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves the reductive amination of 1,2-diaminobutane with dimethylamine and phenylacetaldehyde.

    Direct Alkylation: Another method involves the direct alkylation of 1,2-diaminobutane with methyl iodide and phenyl bromide.

Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-phenyl-1,2-butanediamine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-Dimethyl-N’-phenyl-1,2-butanediamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .

Medicine: Its derivatives are studied for their pharmacological properties .

Industry: Industrially, N,N-Dimethyl-N’-phenyl-1,2-butanediamine is employed in the production of polymers, resins, and specialty chemicals. It is also used as a catalyst in certain polymerization reactions .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its functional groups, which participate in various chemical reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N,N-Dimethyl-N'-phenyl-1,2-butanediamine with analogous diamines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Physical Properties (Evidence Source)
This compound C₁₂H₂₀N₂ 192.30 N,N-Dimethyl, N'-phenyl, C4 chain Data limited; inferred similar to CAS 27692-91-7
N,N-Dimethyl-N´-phenyl-1,3-propanediamine (5a) C₁₁H₁₈N₂ 178.28 N,N-Dimethyl, N´-phenyl, C3 chain Oil; δ 1.76–1.80 (¹H NMR), MS: m/z 178
N,N′-Diphenylethane-1,2-diamine C₁₄H₁₆N₂ 212.29 N,N′-Diphenyl, C2 chain Solid; used in coordination chemistry
N,N-Dimethyl-1,4-butanediamine C₆H₁₆N₂ 116.21 N,N-Dimethyl, C4 chain B.p. ~270°C; liquid
N,N′-Dimethylethane-1,2-diamine C₄H₁₂N₂ 88.15 N,N′-Dimethyl, C2 chain B.p. ~120°C; highly basic

Key Differences and Implications

Chain Length and Flexibility :

  • The C4 chain in this compound offers greater conformational flexibility compared to shorter-chain analogs like N,N′-Dimethylethane-1,2-diamine (C2) or N,N-Dimethyl-N´-phenyl-1,3-propanediamine (C3). This flexibility may enhance its utility in catalysis or supramolecular chemistry.

Substituent Effects: The phenyl group introduces aromaticity, enabling π-π stacking interactions absent in aliphatic analogs like N,N-Dimethyl-1,4-butanediamine. This property is critical in designing ligands for metal complexes or drug candidates. Dimethylamino groups increase steric hindrance and reduce polarity compared to unsubstituted diamines (e.g., ethylenediamine derivatives in ).

Physical Properties :

  • Boiling points and solubility are influenced by molecular weight and substituents. For example, N,N-Dimethyl-N´-phenyl-1,3-propanediamine is an oil, while diphenyl-substituted analogs (e.g., N,N′-Diphenylethane-1,2-diamine) are solids.

Limitations and Knowledge Gaps

  • Synthetic Routes: No direct synthesis data for this compound is provided; methods must be inferred from analogs (e.g., ).

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